2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1165935-85-2
Cat. No.: VC8053990
Molecular Formula: C13H15BClF3O2
Molecular Weight: 306.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1165935-85-2 |
|---|---|
| Molecular Formula | C13H15BClF3O2 |
| Molecular Weight | 306.52 g/mol |
| IUPAC Name | 2-[4-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3 |
| Standard InChI Key | LXNGZRBNPCAJOD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Introduction
The compound 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a pinacol ester, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules.
Synthesis
The synthesis of boronic acid pinacol esters typically involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. This step is followed by hydrolysis to form the boronic acid, which can then be esterified with pinacol to yield the pinacol ester.
Applications
-
Suzuki-Miyaura Cross-Coupling: These compounds are key reagents in Suzuki-Miyaura reactions, allowing for the efficient synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
-
Pharmaceutical Synthesis: The ability to form complex molecules makes these compounds valuable in the synthesis of pharmaceuticals, where specific structural motifs are required for biological activity.
Safety and Handling
-
Hazard Statements: While specific hazard statements for this compound are not detailed in the search results, similar boronic acid esters can cause skin and eye irritation. For example, 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is noted to cause skin irritation (H315) and serious eye irritation (H319) .
-
Precautions: Handling should involve protective clothing, gloves, and eye protection. In case of exposure, wash thoroughly with water and seek medical attention if irritation persists.
Related Compounds
-
2-(3-Chloro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but with a chloro group in the meta position instead of the para position. It is used in similar applications and has a CAS number of 1165935-97-6 .
-
2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound includes additional fluorine and chlorine substituents, making it useful for synthesizing complex molecules with specific electronic properties .
Data Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume